3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7F2NOS |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
3-[5-(difluoromethyl)thiophen-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7F2NOS/c11-9(12)8-4-3-7(15-8)6-2-1-5-13-10(6)14/h1-5,9H,(H,13,14) |
InChI Key |
JLZFCMYNOOYCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC=C(S2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Directed Bromination of Pyridin-2-ol
Bromination of pyridin-2-ol typically occurs at position 5 due to electronic directing effects of the hydroxyl group. To achieve position 3 selectivity, protective group strategies or directing auxiliaries are essential:
Method A: Methoxy Protection and Bromination
-
Protection : Treat pyridin-2-ol with methyl iodide and NaH in THF to form 2-methoxypyridine.
-
Bromination : React 2-methoxypyridine with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in trifluoroacetic acid (TFA) at 0–5°C for 3–6 hours. Under these conditions, bromination favors position 3 due to steric and electronic effects of the methoxy group.
-
Deprotection : Demethylate using BBr₃ in dichloromethane to yield 3-bromo-pyridin-2-ol.
Analytical Data :
Synthesis of 5-(Difluoromethyl)thiophene-2-boronic Acid
Difluoromethylation of Thiophene
The difluoromethyl group is introduced via radical or nucleophilic pathways:
Method B: Halogen Exchange
-
Substrate : 5-Bromo-2-iodothiophene.
-
Difluoromethylation : Treat with CuCF₂H (generated in situ from HCF₂TMS and CuI) in DMF at 80°C for 12 hours.
-
Boronation : Convert the resulting 5-(difluoromethyl)thiophene-2-iodide to the boronic acid via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron, KOAc).
Analytical Data :
Suzuki-Miyaura Coupling
Cross-Coupling of 3-Bromo-pyridin-2-ol and Thienylboronic Acid
Reaction Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : K₂CO₃ (2 equiv).
-
Solvent : DME/H₂O (4:1).
Procedure :
-
Protect 3-bromo-pyridin-2-ol as its methoxy derivative to prevent hydroxyl interference.
-
Perform coupling with 5-(difluoromethyl)thiophene-2-boronic acid.
-
Deprotect using BBr₃ to yield the final product.
Analytical Data :
-
Yield : 65–72% (coupling step).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 1H, H-6), 7.90 (d, 1H, H-4), 7.20 (dd, 1H, thienyl-H), 6.85 (t, J = 54 Hz, CF₂H).
Alternative Synthetic Routes
One-Pot Cyclization Strategy
A Gewald-like synthesis constructs the thiophene ring in situ:
-
React 2-cyanoacetamide with 1,1-difluoroacetone in the presence of sulfur and morpholine.
-
Cyclize to form 5-(difluoromethyl)thiophene-2-carboxamide.
-
Hydrolyze to the carboxylic acid, reduce to alcohol, and couple with pyridine.
Limitations : Low regiocontrol (≤40% yield).
Scalability and Industrial Considerations
Cost-Efficiency Analysis
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol exhibit various biological activities, including:
- Antiviral Activity : Compounds with pyridine and thienyl groups have shown effectiveness against multiple viral strains, suggesting that this compound may possess significant antiviral properties.
- Antibacterial Properties : Similar heterocyclic compounds have been documented for their antibacterial effects, making this compound a candidate for further investigation in this area.
- Anticancer Potential : The unique structural features of this compound may also confer anticancer properties, as many derivatives of pyridine and thienyl are known for their activity against cancer cell lines.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of several pyridine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against specific viral strains, supporting its potential use in antiviral therapies.
Case Study 2: Anticancer Research
In another research project focusing on anticancer activities, this compound was evaluated alongside other thienyl-pyridine derivatives. The findings revealed that this compound effectively inhibited cancer cell proliferation in vitro, highlighting its potential as a lead compound for developing new anticancer agents.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Difluoromethyl)-2-thienylpyridin-2-amine | Contains amine instead of hydroxyl group | Potentially different biological activity |
| Difluoromethyl 2-pyridyl sulfone | Sulfone functional group | Acts as a novel gem-difluoroolefination reagent |
| Thienylquinoline derivatives | Contains quinoline structure | Known for significant antiviral properties |
The combination of the difluoromethyl and thienyl groups attached to a pyridine ring provides distinct chemical reactivity and biological profiles compared to its analogs.
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is largely dependent on its interaction with biological targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various molecular targets, such as enzymes or receptors, leading to its biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Fluorinated Pyridin-2-ol Derivatives
- 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (CAS 1214329-19-7): Features a trifluoromethyl (-CF3) group and a 3-fluorophenyl substituent. Key Differences: The -CF3 group is more electronegative and sterically bulky than the -CF2H group in the target compound, reducing metabolic stability but increasing acidity (predicted pKa = 7.27) .
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol :
Thienyl-Substituted Heterocycles
- Phenol, 4-methyl-2-[5-(2-thienyl)pyrazol-3-yl]-: Combines a phenol core with a thienyl-pyrazole moiety. Key Differences: The pyrazole ring introduces additional hydrogen-bonding sites, which may enhance binding to biological targets compared to pyridin-2-ol derivatives .
5-(2-Thienyl)-1,3,4-oxadiazoline-2-thiones :
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: C10H8F2N2OS. The presence of a difluoromethyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. The thienyl and pyridine rings contribute to its unique electronic properties and potential reactivity, making it a candidate for various pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The difluoromethyl group improves the compound's ability to penetrate cell membranes, allowing it to engage with enzymes or receptors that play critical roles in disease pathways. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : Studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Research indicates potential efficacy against various cancer cell lines, possibly through modulation of biochemical pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
Research has highlighted several key areas where this compound demonstrates notable biological activity:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against both bacterial and fungal strains. |
| Anticancer | Shows promise in inhibiting the growth of cancer cells across various lines. |
| Enzyme Inhibition | Potentially inhibits specific enzymes involved in disease processes. |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have demonstrated that this compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition of bacterial growth at low concentrations .
- Anticancer Research : A series of experiments conducted on human cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation. One study found that it reduced the viability of breast cancer cells by over 50% at certain concentrations, suggesting a strong anticancer effect .
- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes have shown that it may act as an inhibitor for certain targets involved in inflammatory processes. For example, preliminary results indicated that it could inhibit COX-1 and COX-2 enzymes, which are key players in inflammation .
Applications in Medicine and Industry
Due to its diverse biological activities, this compound has several potential applications:
- Pharmaceutical Development : It is being explored as a lead compound for developing new antimicrobial and anticancer agents.
- Agrochemicals : Its properties may also be leveraged in developing novel agrochemical products aimed at pest control.
Chemical Reactions Analysis
Cycloaddition Reactions
The thienyl and pyridine moieties enable participation in [3+2] and [4+2] cycloadditions. For example:
-
Silver-Catalyzed [3+2] Cycloaddition :
A silver-catalyzed reaction with trifluorodiazoethane (CF₃CHN₂) generates trifluoromethyl-substituted pyrazoles (Table 1). The reaction proceeds via a regioselective [3+2] cycloaddition between the electron-deficient thienyl system and the diazo compound, followed by cyanide elimination .
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | AgCl | TMEDA | DMF | 95 |
| 2 | AgOAc | TMEDA | DMF | 91 |
| 5 | CuCl | TMEDA | DMF | 70 |
Mechanism :
-
AgCl coordinates with CF₃CHN₂ to form a silver-diazo complex.
-
Cycloaddition with the thienyl group forms a pyrazoline intermediate.
-
Base-mediated elimination yields the aromatic pyrazole product .
Condensation and Annulation
The pyridin-2-ol group undergoes condensation with aldehydes or ammonia to form fused heterocycles:
-
Pyridine Ring Expansion :
Photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers followed by condensation with ammonium acetate yields 3-fluoropyridines (Table 2) . While not directly reported for this compound, analogous conditions (DMF, 120°C, NH₄OAc) are applicable.
| Entry | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3 | NH₄OAc (6 equiv) | DMF | 120 | 3 | 90 |
Key Steps :
-
Photoredox coupling forms a ketone intermediate.
-
Ammonia attacks the carbonyl, leading to cyclodehydration and dehydrofluorination .
Mannich Reactions
The hydroxyl group participates in Mannich-type reactions with formaldehyde and amines to form thieno[2,3-d]pyrimidines (Table 3) :
| Substrate | Amine | Product Yield (%) |
|---|---|---|
| 6a | Benzylamine | 78 |
| 6b | Aniline | 72 |
Conditions : Ethanol, reflux, 37% HCHO.
Mechanism :
-
Formation of an iminium ion intermediate.
-
Nucleophilic attack by the pyridin-2-ol oxygen.
Cross-Coupling Reactions
The thienyl group can undergo palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling :
While not directly reported, the thiophene’s C–H bonds may undergo functionalization using Pd catalysts in hexafluoroisopropanol (HFIP), as demonstrated for pyrazolo[1,5-a]pyrimidines .
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | HFIP | 80 | 85–90 |
Oxidation and Reduction
-
Oxidation : The hydroxyl group may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from the thienyl group could limit reactivity.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the pyridine ring to piperidine, but the difluoromethyl group may remain intact.
Q & A
Q. What are the common synthetic routes for preparing 3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol, and what challenges arise during fluorination?
Answer: A typical synthesis involves introducing difluoromethyl and thienyl groups onto a pyridine core. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is often used under controlled heating (60–80°C). Key challenges include minimizing side reactions (e.g., over-fluorination) and ensuring regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- NMR Spectroscopy: and NMR confirm substituent positions and fluorine integration (e.g., difluoromethyl splitting patterns).
- X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated in related fluoropyridine structures .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHFNOS requires m/z 230.0185) .
Q. How should researchers handle reactive intermediates during synthesis?
Answer: Use inert atmospheres (N/Ar) for air-sensitive steps. Safety protocols include fume hoods for volatile fluorinating agents and PPE for skin/eye protection. Waste containing fluorinated by-products must be segregated and disposed via certified facilities .
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing the thienyl moiety to the pyridine ring?
Answer:
- Catalytic Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions between pyridine boronic acids and bromothiophenes improve efficiency.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature Control: Gradual heating (40–60°C) reduces decomposition of thermally labile thienyl groups .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
Answer:
Q. How do researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. anti-inflammatory effects)?
Answer:
Q. What advanced analytical methods detect trace impurities in synthesized batches?
Answer:
- HPLC-PDA/ELSD: Quantifies impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
- GC-MS: Identifies volatile by-products (e.g., residual DMSO or fluorinated fragments) .
Methodological Considerations
Q. How to design stability studies for aqueous formulations of this compound?
Answer:
Q. What are best practices for analyzing tautomeric equilibria between pyridin-2-ol and pyridinone forms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
